molecular formula C10H12FNO2 B8278618 Methyl 3-(dimethylamino)-4-fluorobenzoate

Methyl 3-(dimethylamino)-4-fluorobenzoate

Cat. No. B8278618
M. Wt: 197.21 g/mol
InChI Key: UAJQENYYDNNWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580831B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of methyl 3-amino-4-fluorobenzoate (1.55 g, 9.16 mmol), paraformaldehyde (8.25 g, 91.63 mmol) and NaBH3CN (1.73 g, 27.49 mmol) was treated with acetic acid (90 mL) and the resulting mixture was stirred at rt for 4 h. Sat. aq. Na2CO3 was added to the reaction mixture and the pH was adjusted to 7-8. The mixture was extracted with CH2Cl2 (3×55 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as an orange oil. LC-MS-conditions 05c with a Waters Atlantis T3, 5 μm, 4.6×30 mm column: tR=0.76 min; [M+H]+=198.38.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.N[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[F:14])[C:7]([O:9][CH3:10])=[O:8].C=O.[BH3-][C:18]#[N:19].[Na+].[C:21]([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[CH3:21][N:19]([CH3:18])[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[F:14])[C:7]([O:9][CH3:10])=[O:8] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1F
Name
Quantity
8.25 g
Type
reactant
Smiles
C=O
Name
Quantity
1.73 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×55 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C=1C=C(C(=O)OC)C=CC1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.